molecular formula C17H16N2O3 B2500693 N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide CAS No. 1351619-26-5

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide

Cat. No.: B2500693
CAS No.: 1351619-26-5
M. Wt: 296.326
InChI Key: XLCGFFQBKMPBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a heterocyclic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring, a phenoxybenzamide moiety, and a carbonyl group

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide has diverse applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide typically involves the reaction of 4-phenoxybenzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxopyrrolidin-3-yl)-4-methoxybenzamide
  • N-(5-oxopyrrolidin-3-yl)-4-chlorobenzamide
  • N-(5-oxopyrrolidin-3-yl)-4-fluorobenzamide

Uniqueness

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is unique due to its phenoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenoxy group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCGFFQBKMPBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.